Ethyl 3-(2-(((4-(N-((hexan-2-yloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-YL)-1H-benzo[D]imidazole-5-carboxamido)propanoate
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Overview
Description
Ethyl 3-(2-(((4-(N-((hexan-2-yloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-YL)-1H-benzo[D]imidazole-5-carboxamido)propanoate is a complex organic compound with significant applications in medicinal chemistry. It is structurally related to dabigatran etexilate, a well-known anticoagulant used for the prevention of stroke and systemic embolism .
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyridine rings. Common reagents used in these reactions include organic solvents, acids, bases, and metal catalysts.
Scientific Research Applications
Ethyl 3-(2-(((4-(N-((hexan-2-yloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-YL)-1H-benzo[D]imidazole-5-carboxamido)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticoagulant and other therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The exact mechanism involves binding to these targets, leading to inhibition or activation of specific biochemical pathways. For example, as an anticoagulant, it may inhibit thrombin, preventing blood clot formation .
Comparison with Similar Compounds
Ethyl 3-(2-(((4-(N-((hexan-2-yloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-YL)-1H-benzo[D]imidazole-5-carboxamido)propanoate is similar to compounds like dabigatran etexilate and other benzimidazole derivatives.
Similar Compounds
- Dabigatran etexilate
- Benzimidazole derivatives
- Pyridine-containing compounds
Properties
Molecular Formula |
C34H41N7O5 |
---|---|
Molecular Weight |
627.7 g/mol |
IUPAC Name |
ethyl 3-[[2-[[4-(N-hexan-2-yloxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C34H41N7O5/c1-5-7-10-23(3)46-34(44)39-32(35)24-12-15-26(16-13-24)37-22-30-38-27-21-25(14-17-28(27)40(30)4)33(43)41(20-18-31(42)45-6-2)29-11-8-9-19-36-29/h8-9,11-17,19,21,23,37H,5-7,10,18,20,22H2,1-4H3,(H2,35,39,44) |
InChI Key |
TWRJGTYSKJYQFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)OC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 |
Origin of Product |
United States |
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